molecular formula C23H24N2O8S2 B2818639 3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid CAS No. 380194-98-9

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid

Cat. No. B2818639
CAS RN: 380194-98-9
M. Wt: 520.57
InChI Key: TUULOZKOYXUBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C23H24N2O8S2 and a molecular weight of 520.58 . It is used for research purposes .

Scientific Research Applications

Polymerization and Materials Science

  • Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative complexed with dipyridyl compounds, exhibiting a smectic A liquid crystal phase. The photopolymerized complex maintained its multilayered structure, indicating applications in materials science for the development of liquid-crystalline polymers with potential uses in displays and optical devices (K. Kishikawa, A. Hirai, & S. Kohmoto, 2008).

Medicinal Chemistry and Antitumor Activity

  • Huang, Lin, and Huang (2001) explored sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming for potent antitumor agents with low toxicity. Their synthesis methodology and assessment of antitumor activity in mice highlight the therapeutic potential of sulfonamide-based compounds in cancer treatment (Z. Huang, Z. Lin, & J. Huang, 2001).

Environmental Science and Pollution Remediation

  • Das, Wankhade, and Kumar (2021) utilized Density Functional Theory (DFT) to design molecularly imprinted polymers (MIPs) using ionic liquids for the removal of 4-Hydroxy benzoic acid, a metabolite of emerging contaminants. This study demonstrates the potential application of MIPs in water purification and environmental remediation, highlighting the importance of computational design in developing efficient materials for contaminant removal (Ranjita Das, A. Wankhade, & A. Kumar, 2021).

Catalysis and Chemical Synthesis

  • Hazra, Martins, Silva, and Pombeiro (2015) synthesized sulfonated Schiff base copper(II) complexes, demonstrating their efficiency as selective catalysts in the oxidation of alcohols. This study not only contributes to the field of catalysis but also emphasizes the role of such complexes in green chemistry, by facilitating solvent- and additive-free conditions for chemical transformations (S. Hazra, L. Martins, M. Silva, & A. Pombeiro, 2015).

properties

IUPAC Name

3,5-bis[(4-ethoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O8S2/c1-3-32-19-5-9-21(10-6-19)34(28,29)24-17-13-16(23(26)27)14-18(15-17)25-35(30,31)22-11-7-20(8-12-22)33-4-2/h5-15,24-25H,3-4H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUULOZKOYXUBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>78.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Bis(4-ethoxybenzenesulfonamido)benzoic acid

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